5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVIEICPQFBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315184 | |
| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-36-7 | |
| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 292936 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62176-36-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by etherification with 4-chlorobenzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a suitable catalyst to facilitate the reaction . The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide in the presence of a catalyst.
Etherification: 4-chlorobenzyl alcohol in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substituted Derivatives: Depending on the substituents introduced during the reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
- 5-Bromo-2-formyl-benzoic acid
Uniqueness: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .
Biological Activity
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrClO
- Molecular Weight : 319.58 g/mol
- IUPAC Name : 5-bromo-2-(4-chlorobenzyl)oxybenzoic acid
This compound features a bromine atom and a chlorobenzyl group, which significantly influence its biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced inflammation and pain. For instance, it may act on cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives .
- Protein-Ligand Interactions : It is employed in studies examining protein-ligand interactions, which are crucial for understanding its potential therapeutic roles in diseases such as cancer.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .
Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC) values were found to be significantly lower than those of standard chemotherapeutics, suggesting potent anticancer activity.
| Cell Line | IC (µM) | Standard Drug (IC) |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin (15.0) |
| HeLa | 10.0 | Cisplatin (14.0) |
| A549 | 15.0 | Paclitaxel (20.0) |
Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using an animal model of acute inflammation induced by carrageenan. The administration of this compound resulted in a significant reduction in paw edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard NSAID (Ibuprofen) | 45 |
| This compound | 35 |
Pharmacokinetics
Pharmacokinetic studies have shown that after oral administration, this compound reaches peak plasma concentrations within approximately 30 minutes. The elimination half-life is estimated at around 40 minutes, indicating a relatively rapid clearance from the body .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a brominated salicylic acid derivative (e.g., 5-bromo-2-hydroxybenzoic acid) is reacted with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ or LiOH) in polar aprotic solvents like DMF or THF. Elevated temperatures (80–100°C) improve reaction efficiency .
- Key Considerations :
- Protecting Groups : Methoxy intermediates (e.g., 5-bromo-2-methoxybenzoic acid) are often used to prevent side reactions during alkylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H NMR should show a singlet for the benzyloxy methylene group (δ 4.8–5.2 ppm) and aromatic protons consistent with substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₁₀BrClO₃ (exact mass: 354.94 g/mol) .
- Elemental Analysis : Confirm C, H, N, and halogen content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at 0–6°C in amber vials under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How does the substitution pattern on the benzyloxy group affect biological activity in antimicrobial assays?
- Structure-Activity Relationship (SAR) Insights :
- 4-Chloro Substitution : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Bromine Position : 5-Bromo substitution on the benzoic acid ring increases steric hindrance, potentially reducing off-target binding .
Q. What biochemical assays are suitable for evaluating this compound’s inhibition of bacterial chaperone proteins (e.g., GroEL/ES)?
- Assay Protocol :
- Thermal Shift Assay : Monitor GroEL/ES denaturation via SYPRO Orange fluorescence in the presence of the compound (0.1–100 μM) .
- ATPase Activity : Measure ATP hydrolysis inhibition using malachite green phosphate detection (IC₅₀ typically 10–50 μM) .
- Controls : Use DMSO as a negative control and known inhibitors (e.g., geldanamycin) as positives .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected IR peaks)?
- Troubleshooting Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
